Z-Gly-Gly-Phe-OH

Enzyme Specificity Protease Assays Substrate Validation

Researchers studying aspartic protease or metalloprotease mechanisms often face inconsistent substrate lot-to-lot performance and limited availability of validated reference standards. Z-Gly-Gly-Phe-OH (CAS 13171-93-2) is the defined N-terminal Z-protected tripeptide substrate for pepsin and thermolysin, eliminating this bottleneck. • Dual-enzyme validated substrate: Enables quantitative pepsin activity measurement, high-throughput inhibitor screening, and thermolysin-catalyzed peptide bond synthesis with amine components (e.g., H-Leu-NHPh). • Quantifiable functional endpoint: Exhibits IC50 of 15.8 μM for open sodium channels under pepsin catalysis, supporting multi-parametric assay development. • Supply chain reliability: Available as a white to off-white solid, ≥97% HPLC purity, with orthogonal Z-protection compatible with Fmoc/t-Bu SPPS strategies. Bulk and custom quantities supported for bioprocessing workflows.

Molecular Formula C21H23N3O6
Molecular Weight 413.4 g/mol
Cat. No. B7980894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Phe-OH
Molecular FormulaC21H23N3O6
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m0/s1
InChIKeyPARPWSYTROKYNG-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Phe-OH (CAS 13171-93-2): A Validated Tripeptide Substrate for Pepsin and Thermolysin Assays with Documented Inhibitory Activity


Z-Gly-Gly-Phe-OH (Cbz-Gly-Gly-L-Phe-OH) is an N-terminal benzyloxycarbonyl-protected tripeptide consisting of two glycine residues followed by L-phenylalanine . It is established as a substrate for both pepsin and thermolysin, and exhibits an IC50 of 15.8 μM for open sodium channels under pepsin catalysis [1]. The compound also serves as a carboxyl esterase inhibitor and functions as an active intermediate in enzyme-catalyzed peptide bond synthesis, reacting with amine components such as H-Leu-NHPh to form extended peptide products .

Why Generic Tripeptide Analogs Cannot Substitute for Z-Gly-Gly-Phe-OH in Pepsin- and Thermolysin-Based Assays


Peptidase substrate specificity is exquisitely sensitive to both sequence composition and N-terminal protection. Z-Gly-Gly-Phe-OH is validated as a substrate for pepsin and thermolysin, whereas closely related analogs exhibit divergent enzyme recognition profiles. Z-Gly-Phe-OH functions as a substrate for carboxypeptidase A rather than pepsin or thermolysin , and Z-Phe-Gly-OH is specific to carboxypeptidase Y from baker's yeast [1]. The Z-Gly-Gly sequence confers distinct binding characteristics: kinetic studies on Z-Gly-Gly-containing substrates demonstrate that the Gly-Gly linker significantly alters secondary enzyme-substrate interactions and nonproductive binding modes relative to Z-Gly or Z-Phe-Gly analogs [2]. Unprotected or alternatively protected tripeptides cannot replicate this precise activity profile, making Z-Gly-Gly-Phe-OH the defined reference substrate for pepsin/thermolysin experimental systems.

Quantitative Differentiation of Z-Gly-Gly-Phe-OH: Head-to-Head Comparative Evidence for Procurement Decisions


Enzyme Specificity Divergence: Z-Gly-Gly-Phe-OH vs. Z-Gly-Phe-OH and Z-Phe-Gly-OH

Z-Gly-Gly-Phe-OH is documented as a substrate for pepsin and thermolysin , while Z-Gly-Phe-OH is a substrate for carboxypeptidase A , and Z-Phe-Gly-OH is a substrate for carboxypeptidase Y [1]. These three Z-protected peptides exhibit mutually exclusive primary enzyme targets despite sharing a common N-terminal protection strategy. No cross-reactivity data suggest functional interchangeability.

Enzyme Specificity Protease Assays Substrate Validation

Purity Benchmarking: Z-Gly-Gly-Phe-OH (≥99.46% via HPLC) vs. Alternative Sources

Commercial sources of Z-Gly-Gly-Phe-OH report varying purity specifications. MedChemExpress certifies batch purity at 99.46% via HPLC analysis . Alternative vendors report minimum purity of ≥97% (HPLC) or 95% minimum . The 99.46% HPLC purity represents a quantifiable quality advantage over the 95-97% specifications available from other sources.

Analytical Chemistry Quality Control Reproducibility

Validated Inhibitory Activity: IC50 = 15.8 μM for Open Sodium Channels Under Pepsin Catalysis

Z-Gly-Gly-Phe-OH exhibits an IC50 of 15.8 μM for open sodium channels when assayed under pepsin catalysis conditions . While direct comparator data for other tripeptides in this specific assay system is not reported, this represents the only documented sodium channel modulatory activity among the Z-(Gly)n-Phe-OH peptide series. Z-Gly-Phe-OH and Z-Phe-Gly-OH have no reported sodium channel activity [1].

Ion Channel Pharmacology Pepsin Catalysis IC50 Determination

Enzymatic Peptide Bond Synthesis: Demonstrated Coupling with H-Leu-NHPh

Z-Gly-Gly-Phe-OH (25 mM) reacts with H-Leu-NHPh (50 mM) in ethylene glycol-acetate buffer over 80 minutes to generate Z-Gly-Gly-Phe-Leu-NHPh via pepsin-catalyzed peptide bond synthesis . This validated enzymatic coupling distinguishes Z-Gly-Gly-Phe-OH from shorter Z-protected peptides that lack the Gly-Gly spacer necessary for optimal pepsin recognition and catalytic efficiency. The Gly-Gly linker influences nonproductive binding modes, as established in Sachdev and Fruton (1970), where Z-Phe-Gly and Z-Phe-Gly-Gly exhibited greater nonproductive interaction compared to Gly-containing analogs [1].

Peptide Synthesis Enzymatic Coupling Bioprocessing

Optical Rotation: Stereochemical Identity Confirmation (Z-Gly-Gly-Phe-OH vs. Z-Gly-Phe-OH)

Z-Gly-Gly-Phe-OH exhibits a specific optical rotation of [α]25D = +23.0° ± 2.0° (C=1 in MeOH) . In contrast, the dipeptide analog Z-Gly-Phe-OH shows [α]25D = +41.5° (c=2% EtOH) . The nearly two-fold difference in optical rotation magnitude (23.0° vs. 41.5°) provides a rapid, non-destructive analytical marker to verify compound identity and distinguish between these structurally similar peptides.

Stereochemistry Quality Control Chiral Purity

Dual Enzyme Substrate Validation: Pepsin and Thermolysin Activity

Z-Gly-Gly-Phe-OH is validated as a substrate for both pepsin (aspartic protease, acidic pH optimum) and thermolysin (metalloprotease, neutral pH optimum) . By comparison, Z-Gly-Phe-OH is specific to carboxypeptidase A only , and Z-Phe-Gly-OH is specific to carboxypeptidase Y only [1]. The dual-enzyme validation of Z-Gly-Gly-Phe-OH across two mechanistically distinct protease classes (aspartic and metalloprotease) demonstrates broader experimental utility.

Enzyme Kinetics Substrate Profiling Protease Assays

High-Value Application Scenarios for Z-Gly-Gly-Phe-OH in Research and Industrial Settings


Pepsin Activity Assays and Inhibitor Screening

Z-Gly-Gly-Phe-OH serves as a defined substrate for pepsin, enabling quantitative measurement of enzymatic activity and high-throughput screening of pepsin inhibitors . Its Gly-Gly-Phe sequence engages secondary binding interactions that influence catalytic efficiency, making it a mechanistically informative substrate for studying structure-activity relationships in aspartic protease catalysis [1]. The compound's IC50 of 15.8 μM for open sodium channels under pepsin catalysis provides an additional functional endpoint for multi-parametric assay development .

Thermolysin-Mediated Peptide Bond Synthesis

In bioprocessing and enzymatic peptide synthesis workflows, Z-Gly-Gly-Phe-OH acts as an acyl donor in thermolysin-catalyzed coupling reactions . The documented reaction with H-Leu-NHPh (50 mM amine, 25 mM substrate, 80 min incubation) producing Z-Gly-Gly-Phe-Leu-NHPh provides a validated starting protocol for laboratories developing enzyme-catalyzed peptide elongation methods .

SPPS Building Block for Protected Peptide Libraries

As an N-terminal Z-protected tripeptide building block, Z-Gly-Gly-Phe-OH is employed in solid-phase peptide synthesis (SPPS) planning and building-block library construction . The benzyloxycarbonyl group provides orthogonal protection compatible with Fmoc/t-Bu SPPS strategies, while the Gly-Gly-Phe core sequence imparts conformational flexibility (glycine) and aromatic stabilization (phenylalanine) suitable for peptidomimetic design . Purity of 99.46% by HPLC ensures minimal deletion sequences in subsequent coupling steps [1].

Carboxyl Esterase Inhibition Studies

Z-Gly-Gly-Phe-OH has documented activity as a carboxyl esterase inhibitor, leading to delayed absorption of fats and oils in experimental systems . This property supports its use in lipid metabolism research and in studies of prodrug activation pathways where carboxyl esterase-mediated hydrolysis is a critical determinant of bioavailability .

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